molecular formula C16H14ClFOS B1327554 3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-37-5

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327554
CAS RN: 898780-37-5
M. Wt: 308.8 g/mol
InChI Key: LCDQLIMDFSJZQP-UHFFFAOYSA-N
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Description

The compound "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chloro, fluoro, thiophenyl, and propiophenone groups. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection/deprotection strategies, halogen exchange, and condensation reactions. For instance, the synthesis of 3-fluoro-4-hexylthiophene involves perbromination followed by a bromine/fluorine exchange . Similarly, trichlorofluoromethane reactions with thiophenoxide can lead to thioether formation under specific conditions . Claisen-Schmidt condensation reactions are also employed to synthesize compounds like 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one . These methods could potentially be adapted for the synthesis of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone".

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as FT-IR, UV-visible spectroscopy, and X-ray diffraction. For example, the structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was confirmed by X-ray diffraction, showing a monoclinic space group and planar conformation of the thiophene ring . Similarly, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction . These techniques could be applied to determine the molecular structure of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone".

Chemical Reactions Analysis

The chemical reactivity of related compounds includes electropolymerization , Darzens reaction , and esterification . The presence of halogen substituents can significantly affect the reactivity and the outcome of these reactions. For example, the electropolymerization of terthienyls was influenced by the substitution of the median thiophene ring . The reactivity of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone" would likely be influenced by the presence of the chloro and fluoro groups as well as the thiomethylphenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data and crystallography. The FT-IR spectrum can reveal functional groups , while UV-visible spectroscopy can provide information on the optical properties . The crystallography studies give insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications.

Scientific Research Applications

1. Molecular Structure and Intermolecular Interactions

Research on derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, has revealed insights into different intermolecular interactions, such as C-H⋯O, C-H⋯SC, and C-H⋯π interactions. These studies are crucial for understanding the molecular structure and behavior of such compounds (Shukla et al., 2014).

2. Copolymerization with Styrene

Innovative halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including chloro and fluoro variants, have been synthesized and copolymerized with styrene. This process has been characterized through various techniques like IR, NMR, GPC, DSC, and TGA, contributing to the development of new polymeric materials (Savittieri et al., 2022).

3. Synthesis and Structure of Metal Derivatives

Studies on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, including those with chloro and fluoro substituents, have been conducted. These investigations provide valuable insights into organometallic chemistry and potential applications in catalysis (Allcock et al., 1991).

4. Polymerization and Material Properties

Research on the oxidative polymerization of fluoro-substituted phenols and their copolymerization reveals insights into the material properties and potential applications of these polymers in various industrial sectors (Hyun et al., 1988).

5. Development of Functional Polymers

The synthesis of novel poly(arylene ether)s with pendent trifluoromethyl groups, including fluoro and chloro-substituted variants, highlights advancements in the development of functional polymers with high thermal stability, potentially useful in advanced material applications (Banerjee et al., 1999).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQLIMDFSJZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644341
Record name 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-37-5
Record name 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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